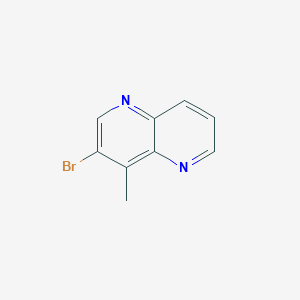

3-Bromo-4-methyl-1,5-naphthyridine

Beschreibung

BenchChem offers high-quality 3-Bromo-4-methyl-1,5-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methyl-1,5-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-7(10)5-12-8-3-2-4-11-9(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEBAXXCYHTKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1Br)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 3-Bromo-4-methyl-1,5-naphthyridine

The following is an in-depth technical guide on 3-Bromo-4-methyl-1,5-naphthyridine , structured for researchers and drug development professionals.

Core Intermediate for Kinase & Epigenetic Modulator Discovery[1]

CAS Number: 1820666-67-8

Molecular Formula: C

Executive Summary

3-Bromo-4-methyl-1,5-naphthyridine is a high-value heterocyclic scaffold used primarily in the synthesis of advanced pharmaceutical agents.[1] Belonging to the 1,5-naphthyridine class—a "privileged structure" in medicinal chemistry—this molecule features a distinct substitution pattern that enables orthogonal functionalization. The C3-bromide serves as an electrophilic handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-methyl group offers a site for benzylic oxidation or halogenation, allowing for the construction of complex tricyclic systems.[1] This compound is increasingly relevant in the development of PI3K inhibitors , BET bromodomain inhibitors , and anti-infective agents.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

The 1,5-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at positions 1 and 5. The "3-bromo-4-methyl" substitution creates a sterically congested yet electronically activated environment, influencing its reactivity profile.[1]

Table 1: Key Physicochemical Data

| Property | Value | Notes |

| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical for this class.[1] |

| Melting Point | 135–140 °C (Predicted) | Experimental data is proprietary; range based on structural analogs.[1] |

| Boiling Point | ~315 °C at 760 mmHg | Calculated value.[1] |

| Density | 1.6 ± 0.1 g/cm³ | High density due to bromine atom.[1] |

| LogP | 2.34 (Predicted) | Moderate lipophilicity, suitable for CNS-active drug design.[1] |

| pKa | ~3.5 (Conjugate acid) | The N1/N5 nitrogens are weakly basic; electron-withdrawing Br reduces basicity.[1] |

| Solubility | DMSO, DCM, Ethyl Acetate | Sparingly soluble in water; soluble in polar organic solvents. |

Synthetic Pathways[8][9]

The synthesis of 3-Bromo-4-methyl-1,5-naphthyridine presents a regiochemical challenge due to the need to place substituents precisely on the bicyclic heteroaromatic core.[1] Two primary strategies are employed: De Novo Ring Construction and Late-Stage Functionalization .[1]

Strategy A: Modified Skraup Cyclization (Primary Route)

This route builds the 1,5-naphthyridine skeleton from a substituted pyridine precursor. The presence of the methyl group at C4 is established early, followed by regioselective bromination.

-

Precursor Selection: Start with 3-amino-4-methylpyridine .[1][5]

-

Skraup Reaction: Condensation with glycerol in the presence of an oxidant (e.g., nitrobenzene or iodine) and sulfuric acid.

-

Regioselective Bromination:

-

Reaction with N-bromosuccinimide (NBS) in acetic acid or Br

/NaOAc.[1] -

Selectivity: Electrophilic substitution on 1,5-naphthyridines favors the

-positions (C3 and C7).[1] The C4-methyl group activates the adjacent C3 position via inductive effects (+I) and hyperconjugation, directing the bromide to C3 despite steric crowding.

-

Strategy B: Pd-Catalyzed Cross-Coupling (Convergent)

For high-purity applications, a Suzuki coupling strategy using a di-halogenated precursor can be used, though it is more costly.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow from precursor to target, highlighting the critical regiochemical step.

Figure 1: Stepwise synthesis of 3-Bromo-4-methyl-1,5-naphthyridine via Skraup cyclization and bromination.

Reactivity Profile & Applications

The chemical utility of 3-Bromo-4-methyl-1,5-naphthyridine lies in its "orthogonal reactivity," allowing medicinal chemists to modify specific parts of the molecule independently.[1]

The C3-Bromo "Handle" (Cross-Coupling)

The bromine atom at C3 is an excellent leaving group for Palladium-catalyzed cross-coupling reactions.[1]

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the scaffold.[1] This is critical for creating biaryl kinase inhibitors .

-

Buchwald-Hartwig: Amination at C3 to introduce solubilizing amine tails (e.g., morpholine, piperazine).

The C4-Methyl "Anchor" (Benzylic Functionalization)

The methyl group is activated by the electron-deficient naphthyridine ring.[1]

-

Benzylic Bromination: Reaction with NBS/AIBN yields the bromomethyl derivative (

), a precursor for alkylation. -

Oxidation: Conversion to the aldehyde (

) or carboxylic acid (

Nitrogen Lone Pairs (Coordination)

The N1 and N5 nitrogens can act as hydrogen bond acceptors in the active site of enzymes (e.g., the ATP-binding pocket of kinases) or coordinate with metal ions in catalytic cycles.

Visualization: Reactivity Map

Figure 2: Orthogonal reactivity map demonstrating the modular potential of the scaffold.[1][2]

Handling & Safety (MSDS Highlights)

While specific toxicological data for this CAS is limited, 1,5-naphthyridines are generally bioactive and should be handled with potent compound protocols.

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound may be light-sensitive (dehalogenation risk over time).[1]

References

-

Sigma-Aldrich. Product Specification: 3-Bromo-4-methyl-1,5-naphthyridine (CAS 1820666-67-8). [1]

-

Litvic, M. et al. "Recent advances in the synthesis of 1,5-naphthyridines." Molecules, 2015. (General scaffold synthesis review).

-

ChemicalBook. CAS 1820666-67-8 Technical Data and Suppliers. [1]

-

National Institutes of Health (NIH) - PubChem. 1,5-Naphthyridine Scaffold Bioactivity. [1]

-

BLD Pharm. Safety Data Sheet: 3-Bromo-4-methyl-1,5-naphthyridine. [1]

Sources

- 1. 1432323-27-7|4-Bromo-8-methyl-1,5-naphthyridine|BLD Pharm [bldpharm.com]

- 2. 1639444-93-1|4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine|BLD Pharm [bldpharm.com]

- 3. cas 1820666-67-8|| where to buy 3-Bromo-4-methyl-1,5-naphthyridine [chemenu.com]

- 4. cas 1820666-67-8|| where to buy 3-Bromo-4-methyl-1,5-naphthyridine [spanish.chemenu.com]

- 5. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

Synthesis of 3-Bromo-4-methyl-1,5-naphthyridine: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 3-Bromo-4-methyl-1,5-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing with the accessible starting material, 3-amino-4-methylpyridine. This guide will elaborate on the strategic construction of the 4-methyl-1,5-naphthyridine core via a modified Skraup-type reaction, followed by a detailed protocol for the regioselective bromination to yield the target compound. The rationale behind the selection of reagents and reaction conditions is discussed in depth, drawing parallels from established transformations on analogous heterocyclic systems. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a practical and scientifically grounded approach to the synthesis of this valuable molecule.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its rigid, planar structure and the presence of two nitrogen atoms provide unique electronic properties and opportunities for diverse molecular interactions, making it a valuable scaffold in the design of therapeutic agents. Substituted 1,5-naphthyridines have demonstrated a wide range of pharmacological activities, including but not limited to, antiviral, anticancer, and antibacterial properties. The introduction of a bromine atom at the 3-position of the 4-methyl-1,5-naphthyridine ring system offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broader chemical space for drug discovery programs. This guide outlines a reliable and reproducible synthetic route to access this key intermediate.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of 3-Bromo-4-methyl-1,5-naphthyridine is strategically designed as a two-step sequence. The first step involves the construction of the 4-methyl-1,5-naphthyridine core from 3-amino-4-methylpyridine. The second, and more nuanced step, is the regioselective electrophilic bromination of the formed naphthyridine to install the bromine atom at the desired 3-position.

Caption: Overall synthetic strategy for 3-Bromo-4-methyl-1,5-naphthyridine.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Methyl-1,5-naphthyridine

The construction of the 4-methyl-1,5-naphthyridine core is proposed to proceed via a Skraup-type reaction, a classic and effective method for the synthesis of quinolines and their heteroaromatic analogues.[1] In this modified approach, 3-amino-4-methylpyridine is reacted with methyl vinyl ketone, which serves as the three-carbon unit required for the formation of the second pyridine ring.

Reaction Scheme:

Caption: Skraup-type synthesis of the 4-methyl-1,5-naphthyridine intermediate.

Detailed Protocol:

-

To a stirred solution of 3-amino-4-methylpyridine (1.0 eq) in a suitable high-boiling solvent such as nitrobenzene or a mixture of concentrated sulfuric acid and an oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate), add methyl vinyl ketone (1.2 eq) dropwise at room temperature.

-

The reaction mixture is then heated to a temperature range of 120-150 °C and maintained for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The acidic solution is neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide until a basic pH is achieved.

-

The aqueous layer is extracted multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-methyl-1,5-naphthyridine.

Mechanistic Rationale:

The Skraup reaction proceeds through a series of transformations initiated by the Michael addition of the amino group of 3-amino-4-methylpyridine to the α,β-unsaturated ketone, methyl vinyl ketone. This is followed by an acid-catalyzed cyclization and subsequent dehydration to form a dihydro-naphthyridine intermediate. The final step involves an in-situ oxidation to furnish the aromatic 4-methyl-1,5-naphthyridine. The choice of an oxidizing agent is crucial for the success of this reaction.

Step 2: Regioselective Bromination of 4-Methyl-1,5-naphthyridine

The introduction of a bromine atom at the 3-position of the 4-methyl-1,5-naphthyridine core is achieved through an electrophilic aromatic substitution reaction. The regioselectivity of this step is governed by the electronic properties of the 1,5-naphthyridine ring system and the directing effect of the methyl group at the 4-position. The reactivity of the 1,5-naphthyridine ring towards electrophiles is generally lower than that of benzene due to the electron-withdrawing nature of the nitrogen atoms.[1] However, the pyridine ring is still susceptible to electrophilic attack under appropriate conditions.

Reaction Scheme:

Caption: Electrophilic bromination of 4-methyl-1,5-naphthyridine.

Detailed Protocol:

-

To a solution of 4-methyl-1,5-naphthyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid, acetic acid, or a chlorinated solvent (e.g., dichloromethane or chloroform), add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (1.0-1.2 eq) portion-wise or dropwise at a controlled temperature, typically between 0 °C and room temperature.

-

The reaction mixture is stirred for a period ranging from a few hours to overnight, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

The mixture is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) and extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the desired 3-Bromo-4-methyl-1,5-naphthyridine.

Discussion on Regioselectivity:

The directing effect of the methyl group at the 4-position is expected to activate the ortho (3-position) and para (no available para position on the same ring) positions towards electrophilic attack. In the context of the 1,5-naphthyridine ring, the 3-position is electronically favored for electrophilic substitution. The reaction conditions, particularly the choice of solvent and the nature of the brominating agent, can significantly influence the regioselectivity. The use of a strong acid like sulfuric acid can protonate the nitrogen atoms, further deactivating the ring system, which may require harsher conditions but can also influence the position of substitution. It is advisable to perform small-scale pilot reactions to optimize the conditions for the desired regioselectivity and minimize the formation of isomeric byproducts. Drawing an analogy from the bromination of 4-methylquinoline, where substitution often occurs at the 3-position of the pyridine ring, a similar outcome is anticipated for 4-methyl-1,5-naphthyridine.

Characterization Data (Predicted)

The successful synthesis of 3-Bromo-4-methyl-1,5-naphthyridine should be confirmed by standard analytical techniques. The expected data is summarized in the table below.

| Analysis | Expected Results for 3-Bromo-4-methyl-1,5-naphthyridine |

| ¹H NMR | Aromatic protons with characteristic chemical shifts and coupling constants for the 1,5-naphthyridine core. A singlet for the methyl group. The absence of the proton signal at the 3-position. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the brominated naphthyridine ring and the methyl group. The signal for the carbon at the 3-position will be shifted due to the bromine substituent. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of C10H7BrN2, along with a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in approximately 1:1 ratio). |

| Melting Point | A sharp melting point is expected for the pure crystalline solid. |

Conclusion

This technical guide presents a well-defined and scientifically supported synthetic route for the preparation of 3-Bromo-4-methyl-1,5-naphthyridine. By employing a Skraup-type reaction to construct the core heterocyclic scaffold followed by a regioselective bromination, this valuable intermediate can be accessed in a systematic and reproducible manner. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers in the fields of organic synthesis and medicinal chemistry to confidently produce this compound for their research endeavors. The strategic placement of the bromine atom opens up a plethora of possibilities for further chemical modifications, making this a pivotal starting material for the development of novel therapeutic agents and functional materials.

References

-

Paudyal, M. P., et al. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 24(20), 3649. [Link]

Sources

Technical Guide: Synthesis of 3-Bromo-4-methyl-1,5-naphthyridine

The following technical guide details the synthesis of 3-Bromo-4-methyl-1,5-naphthyridine , a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., PI3K, ALK) and advanced medicinal chemistry campaigns.

Executive Summary

The 1,5-naphthyridine scaffold is a "privileged structure" in drug discovery, offering distinct hydrogen-bonding vectors and solubility profiles compared to quinolines or isoquinolines. The 3-bromo-4-methyl-1,5-naphthyridine derivative is particularly valuable as a divergent intermediate; the C3-bromide serves as a handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the C4-methyl group provides steric bulk and a handle for further benzylic functionalization or metabolic stability.

This guide outlines the most robust, scalable pathway: a Modified Skraup Cyclization followed by a Regioselective Electrophilic Bromination .

Retrosynthetic Analysis

To design the most efficient pathway, we deconstruct the target molecule (TM) back to commercially available precursors.

-

Disconnection: The C3–Br bond is removed first (FGI), leading to the 4-methyl-1,5-naphthyridine core.

-

Ring Deconstruction: The pyridine ring "B" is disconnected at the N1–C2 and C4–C4a bonds, revealing the classic Skraup precursors: an aniline equivalent and a C3 fragment (glycerol).

-

Starting Material: 3-Amino-4-methylpyridine (CAS 3430-27-1) is the optimal precursor. The pre-existing methyl group at C4 of the pyridine ring translates directly to the C4 position of the naphthyridine system, while the amine directs the cyclization.

Figure 1: Retrosynthetic logic flow from target to commodity starting materials.

Primary Synthesis Pathway: Modified Skraup & Bromination

This route is preferred for its atom economy and the availability of starting materials. It avoids the complex multi-step ring constructions (e.g., Friedländer) that require unstable aldehyde precursors.

Reaction Scheme

Figure 2: Forward synthesis pathway. The methyl group at C4 activates the C3 position, ensuring high regioselectivity during bromination.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Methyl-1,5-naphthyridine (Modified Skraup)

Rationale: The classic Skraup reaction using nitrobenzene can be violently exothermic ("volcanic"). We utilize the Sulfo-Mix method (using sodium m-nitrobenzenesulfonate), which moderates the reaction and improves yields by maintaining a homogeneous oxidizing environment.

Reagents:

-

3-Amino-4-methylpyridine (1.0 eq)

-

Glycerol (3.0 eq)

-

Sodium m-nitrobenzenesulfonate (0.7 eq)

-

Water (solvent/moderator)

Protocol:

-

Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer (critical due to viscosity), reflux condenser, and internal thermometer, dissolve sodium m-nitrobenzenesulfonate (22.5 g) in water (30 mL) and conc. H₂SO₄ (25 mL).

-

Addition: Add 3-amino-4-methylpyridine (10.8 g, 100 mmol) portion-wise.

-

Glycerol Addition: Add glycerol (27.6 g, 300 mmol) dropwise over 15 minutes.

-

Reaction: Heat the mixture to 135–140°C . Caution: An exotherm typically occurs around 120°C. Have an ice bath ready. Maintain reflux for 4 hours.

-

Workup: Cool to room temperature. Pour the dark reaction mixture onto crushed ice (200 g). Basify to pH 10 using 50% NaOH solution (keep temperature <20°C).

-

Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL). The product is moderately polar; ensure thorough extraction.

-

Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

-

Expected Outcome: 4-Methyl-1,5-naphthyridine as a tan/brown solid. Yield: ~60-65%.

Step 2: Regioselective Bromination (SEAr)

Rationale: The 1,5-naphthyridine ring is electron-deficient, making electrophilic aromatic substitution (SEAr) difficult. However, the methyl group at C4 donates electron density specifically to the ortho-position (C3) and para-position (C4a/bridgehead). Since the bridgehead is blocked, C3 is the most nucleophilic site on the ring.

Reagents:

-

4-Methyl-1,5-naphthyridine (1.0 eq)

-

Bromine (Br₂) (1.1 eq)

-

Sodium Acetate (NaOAc) (1.5 eq) - Acts as a buffer to prevent protonation of the pyridine nitrogen, which would deactivate the ring.

-

Glacial Acetic Acid (AcOH)

Protocol:

-

Dissolution: Dissolve 4-methyl-1,5-naphthyridine (5.0 g, 34.7 mmol) and NaOAc (4.3 g) in glacial acetic acid (50 mL).

-

Bromination: Heat to 50°C. Add a solution of Br₂ (6.1 g, 1.95 mL) in AcOH (10 mL) dropwise over 30 minutes.

-

Heating: Increase temperature to 80-85°C and stir for 3-5 hours. Monitor by LCMS. The starting material peak (M+H 145) should disappear, replaced by the product (M+H 223/225).

-

Quench: Cool to RT. Pour into ice water (150 mL). Neutralize with solid Na₂CO₃ or NaOH solution.

-

Isolation: The product often precipitates as a solid. Filter and wash with water.[3] If no precipitate, extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane/EtOAc).

-

Expected Outcome: 3-Bromo-4-methyl-1,5-naphthyridine as a pale yellow solid. Yield: ~70%.

Key Characterization Data

| Parameter | 4-Methyl-1,5-naphthyridine (Intermediate) | 3-Bromo-4-methyl-1,5-naphthyridine (Product) |

| ¹H NMR (DMSO-d₆) | Methyl singlet at | Methyl singlet shifts downfield (~2.9 ppm) due to ortho-Br. Loss of H3 signal. H2 appears as a sharp singlet (deshielded). |

| MS (ESI+) | [M+H]⁺ = 145.07 | [M+H]⁺ = 223.0 / 225.0 (1:1 ratio characteristic of Br) |

| Appearance | Tan/Brown Solid | Yellow Crystalline Solid |

| Melting Point | 30-32°C (Low melting) | 120-125°C |

Troubleshooting & Optimization

-

Skraup "Runaway": If the Skraup reaction becomes uncontrollable, reduce the heating rate between 110°C and 130°C. The addition of ferrous sulfate (FeSO₄) can also act as a radical scavenger to moderate the reaction.

-

Over-Bromination: If 3,7-dibromo-4-methyl-1,5-naphthyridine is observed (M+H ~303), reduce the equivalents of Br₂ to 1.0 and lower the temperature to 60°C. The C7 position is the second most reactive site (beta to N5).

-

Solubility: 1,5-naphthyridines can be surprisingly water-soluble if protonated. Ensure the pH is strictly >9 during workup to recover the free base.

Safety & Handling (E-E-A-T)

-

Acrolein: The Skraup reaction generates acrolein in situ from glycerol. Acrolein is a potent lachrymator and pulmonary irritant. All Skraup reactions must be performed in a high-efficiency fume hood.

-

Bromine: Highly corrosive and toxic. Handle with double gloves and quench all glassware with sodium thiosulfate solution before removing from the hood.

-

Waste: Segregate halogenated organic waste (Step 2) from non-halogenated waste.

References

-

Skraup Synthesis Mechanics: Manske, R. H. F.[4] "The Skraup Synthesis of Quinolines." Chemical Reviews, 1942, 30(1), 113–144.

-

Naphthyridine Chemistry: Litvinov, V. P. "Naphthyridines: Structure, Physicochemical Properties and General Methods of Synthesis." Russian Chemical Reviews, 2004.

-

Bromination Protocols: Paudler, W. W., & Kress, T. J. "Naphthyridine Chemistry. IX. Bromination of 1,5-Naphthyridine." The Journal of Organic Chemistry, 1968, 33(4), 1384–1387.

-

Commercial Precursor Data: Sigma-Aldrich Product Sheet for 3-Amino-4-methylpyridine.

Sources

Friedländer Synthesis of Substituted 1,5-Naphthyridines: A Technical Guide

Executive Summary

The 1,5-naphthyridine scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its more common 1,8-isomer (found in nalidixic acid).[1] Its derivatives exhibit potent biological activities, including antiproliferative, antibacterial, and kinase inhibitory profiles. While the Skraup synthesis is historically significant, the Friedländer condensation offers superior regiocontrol and functional group tolerance for constructing complex substituted 1,5-naphthyridines.

This guide details the strategic synthesis of 1,5-naphthyridines via the Friedländer reaction, focusing on the critical condensation of 3-aminopyridine-2-carbaldehyde with enolizable ketones.[1] It addresses the mechanistic nuances, precursor selection, and optimized protocols required for high-fidelity synthesis in drug discovery campaigns.

Strategic Retrosynthesis & Mechanistic Foundations

The Core Disconnection

The Friedländer synthesis is a condensation-cyclodehydration sequence.[1][2] For 1,5-naphthyridines, the regiochemistry is dictated by the starting aminopyridine.[1] Unlike quinoline synthesis (which starts from 2-aminobenzaldehyde), 1,5-naphthyridine synthesis requires 3-aminopyridine-2-carbaldehyde (3-aminopicolinaldehyde).[1]

-

Precursor A: 3-Aminopyridine-2-carbaldehyde (Provides N1 and the C2-C3 fusion).[1]

-

Precursor B: Ketone with an

-methylene group (Provides C6, C7, C8).[1]

Critical Distinction: Using 2-aminopyridine-3-carbaldehyde yields the 1,8-naphthyridine isomer.[1] Confusion between these precursors is a common source of synthetic error.[1]

Reaction Mechanism

The reaction proceeds through two key steps:[1][3]

-

Intermolecular Aldol Condensation: The

-carbon of the ketone attacks the aldehyde carbonyl of the pyridine.[1] -

Intramolecular Imine Formation: The amino group attacks the ketone carbonyl, followed by dehydration to aromatize the ring.[1]

Figure 1: Mechanistic pathway of the Friedländer synthesis for 1,5-naphthyridines.

Precursor Synthesis: Accessing 3-Aminopyridine-2-carbaldehyde[1]

The commercial availability of 3-aminopyridine-2-carbaldehyde is often limited compared to its 2-amino-3-formyl isomer.[1] Reliable in-house synthesis is frequently required.[1]

Recommended Route:

-

Starting Material: 3-Amino-2-methylpyridine.[1]

-

Protection: Pivaloyl or Acetyl protection of the amine.[1]

-

Oxidation: Oxidation of the methyl group is challenging due to the electron-deficient ring.[1]

-

Alternative: Lithiation of 3-(pivaloylamino)pyridine followed by formylation with DMF is a superior method for regioselective introduction of the aldehyde at C2.[1]

-

Synthetic Methodologies

Method A: Classical Base-Catalyzed Thermal Condensation

This is the robust "workhorse" method suitable for stable substrates.[1]

-

Catalyst: Potassium tert-butoxide (

-BuOK) or Sodium Hydroxide (NaOH).[1] -

Solvent: Ethanol (EtOH) or tert-Butanol (

-BuOH).[1] -

Temperature: Reflux (

C).[1]

Protocol 1: Synthesis of 2-Substituted 1,5-Naphthyridines

-

Dissolve 3-aminopyridine-2-carbaldehyde (1.0 equiv) and the corresponding ketone (1.1 equiv) in absolute ethanol (5 mL/mmol).

-

Add 10 mol% alcoholic KOH or

-BuOK. -

Reflux the mixture for 2–6 hours. Monitor by TLC (DCM/MeOH 95:5).[1]

-

Workup: Cool to room temperature. The product often precipitates.[1] Filter and wash with cold ethanol.[1] If no precipitate forms, concentrate and purify via flash column chromatography (Silica, EtOAc/Hexane).

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Microwave irradiation significantly accelerates the condensation, often suppressing side reactions associated with prolonged heating.[1]

-

Catalyst: Piperidine or Pyrrolidine (mild base).[1]

-

Solvent: Solvent-free (neat) or Ethanol.[1]

-

Conditions: 140–160°C, 10–20 minutes.

Protocol 2: Rapid Access to 2,3-Disubstituted 1,5-Naphthyridines

-

In a microwave vial, combine 3-aminopyridine-2-carbaldehyde (1.0 mmol), ketone (1.0 mmol), and piperidine (2 drops).

-

Seal and irradiate at 150°C (dynamic power mode) for 15 minutes.

-

Workup: Dilute with water/ice. Extract with EtOAc.[1] Recrystallize from EtOH.

Method C: Lewis Acid Catalysis

Useful for acid-sensitive substrates or when basic conditions lead to aldol polymerization of the ketone.[1]

-

Catalyst: Sulfamic acid (

) or -

Solvent: Methanol or solvent-free.[1]

-

Yields: Typically 80–95%.[1]

Scope and Regioselectivity

The reaction with unsymmetrical ketones (

| Ketone Type | Major Product | Mechanistic Driver |

| Methyl Ketones ( | 2-Substituted 1,5-Naphthyridine | Aldol condensation occurs at the less hindered methyl group (kinetic control).[1] |

| Cyclic Ketones (e.g., Cyclohexanone) | Fused Tricyclic System | |

| Methylene Ketones ( | Mixture (Steric dependent) | Requires optimization; bulky R groups direct condensation to the less hindered side.[1] |

Data Summary: Yield Comparison

| Entry | Substrate (Ketone) | Method | Time | Yield (%) | Ref |

| 1 | Acetophenone | Base/Reflux | 4 h | 78 | [1] |

| 2 | Cyclohexanone | Base/Reflux | 3 h | 82 | [2] |

| 3 | 2-Acetylpyridine | Microwave | 10 min | 91 | [3] |

| 4 | Ethyl acetoacetate | Lewis Acid | 2 h | 85 | [4] |

Applications in Drug Discovery[1][4][5][6]

1,5-Naphthyridines serve as bioisosteres for quinolines and isoquinolines.[1] Key applications include:

-

Kinase Inhibitors: The N1/N5 atoms provide unique hydrogen bond acceptor motifs for ATP-binding pockets.[1]

-

Intercalators: Planar tricyclic derivatives (from cyclic ketones) act as DNA intercalators.[1]

Figure 2: Workflow for generating a 1,5-naphthyridine library.

References

-

Friedländer Synthesis of Naphthyridines. Organic Reactions. (Classic mechanism and scope).[1]

-

Synthesis of 1,5-Naphthyridines by Cyclization Reactions. Molecules, 2012. (Detailed protocols for base-catalyzed cyclization).

-

Microwave-assisted synthesis of naphthyridine derivatives. European Journal of Medicinal Chemistry, 2013.[1][4] (Green chemistry protocols).[1][4][5][6]

-

Catalytic Friedländer synthesis. Journal of Organic Chemistry. (Lewis acid variations).[1][5][7]

-

Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 2021.[1] (Review of fused systems).

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicreactions.org [organicreactions.org]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tsijournals.com [tsijournals.com]

- 7. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]

Biological Activity of 1,5-Naphthyridine Core Structures

Technical Whitepaper for Drug Discovery & Medicinal Chemistry [1]

Executive Summary

The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its more common 1,8-naphthyridine isomer (found in nalidixic acid). Its unique nitrogen positioning (N1, N5) creates a specific electronic distribution that facilitates bidentate coordination with metal ions and precise hydrogen bonding interactions within enzyme active sites. This guide analyzes the core's utility across oncology (kinase inhibition), infectious diseases (malaria, bacterial resistance), and neurology, providing actionable synthetic routes and validated assay protocols.

Chemical Foundation & Structural Logic

The 1,5-naphthyridine core consists of two fused pyridine rings. Unlike quinoline or isoquinoline, the presence of two nitrogen atoms reduces the electron density of the aromatic system, making the ring highly susceptible to nucleophilic attacks (particularly at C2, C4, C6, and C8) while remaining stable against oxidative metabolism.

-

H-Bonding Potential: In kinase inhibitors, the N1 and N5 atoms often serve as critical hydrogen bond acceptors for the "hinge region" of ATP-binding pockets.

-

Coordination Chemistry: The N1/N5 geometry allows for the formation of stable complexes with transition metals (e.g., Ag(I)), which has been exploited for antimicrobial applications.

Therapeutic Applications & Mechanisms

3.1 Oncology: Precision Kinase Inhibition

The 1,5-naphthyridine scaffold is a potent template for Type I and Type II kinase inhibitors.

-

Aurora Kinases (A & B): Derivatives such as (7-aryl-1,5-naphthyridin-4-yl)ureas have demonstrated IC50 values as low as 13 nM .[2] The urea moiety typically forms a "DD" (donor-donor) motif interacting with the kinase backbone, while the naphthyridine core acts as a spacer that orients the aryl group into the hydrophobic back pocket.

-

TGF-β Type I Receptor (ALK5): 1,5-naphthyridine aminothiazole derivatives inhibit ALK5 autophosphorylation (IC50 ~4–6 nM).[3] The scaffold provides a rigid anchor, preventing the "induced fit" flexibility often seen with promiscuous inhibitors, thereby enhancing selectivity over p38 MAP kinase.

-

PI3K/mTOR Pathway: Aryl(1-arylamino)ethyl-1,5-naphthyridines target the PI3K

isoform, crucial for hematological malignancies.

3.2 Infectious Diseases: Dual-Targeting Antimalarials

Resistance to artemisinin has shifted focus to novel scaffolds. 2,8-disubstituted-1,5-naphthyridines exhibit a dual mechanism of action (MoA):

-

Inhibition of PfPI4K: Prevents phosphoinositide signaling essential for parasite replication.

-

Inhibition of Hemozoin Formation: Basic substituents at C8 allow the molecule to accumulate in the acidic digestive vacuole of the parasite, interfering with the detoxification of heme (similar to chloroquine but effective against resistant strains).

3.3 Antibacterial Activity

Substituted 1,5-naphthyridines function as DNA gyrase inhibitors. Unlike fluoroquinolones (based on the 1,4-dihydro-4-oxo-quinoline or 1,8-naphthyridine core), 1,5-naphthyridines often retain activity against MRSA and VRE strains due to altered binding modes that bypass common resistance mutations in the gyrA subunit.

Structure-Activity Relationship (SAR) Analysis

The biological activity is strictly governed by substitution patterns. The following Graphviz diagram visualizes the critical SAR zones.

Figure 1: SAR Map of the 1,5-naphthyridine scaffold, highlighting functionalization zones for targeted biological effects.

Synthetic Accessibility

Accessing the core is the primary bottleneck. The Skraup Reaction remains the most robust industrial method, though modern cross-coupling is preferred for late-stage diversification.

Workflow Visualization:

Figure 2: Synthetic pathway from commodity starting materials to functionalized drug cores.

Experimental Protocols

Protocol A: Modified Skraup Synthesis of 1,5-Naphthyridine

Rationale: Traditional Skraup reactions can be violent. This modified protocol uses a sulfonated oxidant for controlled exotherms.

-

Reagents: Mix 3-aminopyridine (100 mmol), glycerol (350 mmol), sodium m-nitrobenzenesulfonate (70 mmol), and ferrous sulfate (3 g) in a round-bottom flask.

-

Acid Addition: Add 100 mL of water and 60 mL of conc. H2SO4 dropwise with stirring.

-

Cyclization: Heat the mixture to 140°C for 4 hours. Critical Check: Monitor TLC for the disappearance of aminopyridine.

-

Workup: Cool to room temperature. Basify with 50% NaOH to pH 10 (ice bath cooling required).

-

Extraction: Steam distill the slurry. Collect the distillate and extract with CH2Cl2 (3 x 50 mL).

-

Validation: Evaporate solvent. Recrystallize from petroleum ether.

-

Expected Yield: 45–55%.

-

QC: 1H NMR (CDCl3) should show peaks at δ 9.0 (d), 8.4 (d), 7.6 (dd).

-

Protocol B: In Vitro Aurora Kinase Inhibition Assay

Rationale: To verify the potency of C4-substituted urea derivatives.

-

System: ADP-Glo™ Kinase Assay (Promega).

-

Enzyme Prep: Dilute recombinant Aurora A kinase (0.2 ng/µL) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Compound Treatment:

-

Prepare 10-point serial dilutions of the 1,5-naphthyridine derivative in DMSO.

-

Add 1 µL of compound to 4 µL of enzyme solution in a 384-well plate.

-

Control: Use Staurosporine (1 µM) as a positive inhibition control.

-

-

Reaction Initiation: Add 5 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Histone H3). Incubate at 25°C for 60 mins .

-

Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

-

Readout: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Quantitative Data Summary

| Compound Class | Target | Potency (IC50) | Key Structural Feature |

| (7-Aryl-1,5-naph) | Aurora A | 13 nM | Urea linker at C4; Pyrazole at C7 |

| Aminothiazole-1,5-naph | ALK5 (TGF-β) | 6 nM | 2-position substitution; Rigid core |

| 2,8-Disubstituted | PfPI4K | 52 nM | Basic amine at C8 (Solubility + MoA) |

| Ag(I) Complex | C. albicans | 0.78 µg/mL (MIC) | N1/N5 bridging coordination |

References

-

Biological Activity of Naturally Derived Naphthyridines. Molecules, 2021.

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020.

-

Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. ChemMedChem, 2014.[4]

-

Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 2004.[3]

-

2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation. Journal of Medicinal Chemistry, 2024.

-

Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 2010.[5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and History of 1,5-Naphthyridine Compounds

Abstract

The 1,5-naphthyridine core, a deceptively simple bicyclic heteroaromatic system, has captivated chemists and pharmacologists for nearly a century. This technical guide provides an in-depth exploration of the discovery, history, and foundational synthetic strategies for this privileged scaffold. We will delve into the pioneering work that first brought this molecule to light and detail the robust synthetic methodologies, such as the Skraup and Friedländer reactions, that have enabled its widespread investigation. Furthermore, this guide will illuminate the profound impact of 1,5-naphthyridine derivatives in medicinal chemistry and materials science, showcasing their roles as potent anti-cancer agents and advanced electronic materials. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the rich history and practical chemistry of 1,5-naphthyridine compounds.

Introduction: The Genesis of a Privileged Scaffold

The story of 1,5-naphthyridine is a testament to the enduring power of fundamental organic synthesis and the often-unforeseen applications of novel heterocyclic systems. Comprising two fused pyridine rings, the naphthyridine isomers represent a fascinating class of diazanaphthalenes. Among these, the 1,5-isomer has emerged as a particularly valuable pharmacophore and a versatile building block in materials science.[1] Its unique electronic properties, arising from the positions of the nitrogen atoms, impart a distinct reactivity and a capacity for forming specific, targeted interactions with biological macromolecules.

The great interest in 1,5-naphthyridines stems from their wide array of applications. In the realm of medicinal chemistry, derivatives have demonstrated significant potential as antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory agents.[1] They have found applications in treating cardiovascular, central nervous system, and hormonal diseases.[1] Beyond the biological sphere, their utility extends to materials science, where they serve as ligands in analytical chemistry, hydrogen acceptors, and components of organic light-emitting diodes (OLEDs), sensors, semiconductors, and solar cells.[1]

The Dawn of an Era: The First Synthesis of 1,5-Naphthyridine

The first documented synthesis of an unsubstituted 1,5-naphthyridine was a landmark achievement reported in 1927 by Brobansky and Sucharda .[1] Their pioneering work involved an adaptation of the well-established Skraup quinoline synthesis, a reaction known for its often-vigorous nature. By thoughtfully applying this methodology to 3-aminopyridine, they successfully forged the second pyridine ring, ushering in the era of 1,5-naphthyridine chemistry. This seminal discovery laid the groundwork for nearly a century of research and development centered on this versatile scaffold.

Foundational Synthetic Methodologies

The construction of the 1,5-naphthyridine core has been achieved through various synthetic strategies, with the Skraup and Friedländer reactions remaining cornerstone methodologies. These classic reactions, while requiring careful optimization, offer reliable and versatile routes to a wide range of substituted 1,5-naphthyridine derivatives.

The Skraup Synthesis: A Classic Approach

The Skraup synthesis is a powerful method for constructing the 1,5-naphthyridine ring system from a 3-aminopyridine precursor. The reaction involves the condensation of the aminopyridine with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent. The glycerol is dehydrated in situ to form acrolein, which then undergoes a Michael addition with the 3-aminopyridine. Subsequent cyclization and oxidation yield the aromatic 1,5-naphthyridine.[2]

Causality Behind Experimental Choices: The choice of a strong acid is crucial for the dehydration of glycerol to the reactive acrolein intermediate. The oxidizing agent is necessary for the final aromatization step, converting the dihydro-1,5-naphthyridine intermediate to the fully aromatic product. The reaction is often exothermic and requires careful temperature control to prevent polymerization and tar formation, which are common side reactions.[2]

Experimental Protocol: Skraup Synthesis of Unsubstituted 1,5-Naphthyridine

Materials:

-

3-Aminopyridine

-

Glycerol

-

Concentrated Sulfuric Acid

-

m-Nitrobenzenesulfonic acid sodium salt (oxidizing agent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.

-

To this mixture, add glycerol followed by the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt.

-

Heat the mixture gently at first. The reaction is exothermic and will begin to reflux without external heating.

-

Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.[2]

-

After cooling, the work-up typically involves dilution with water, basification, and extraction.

-

The crude product can be purified by distillation or recrystallization.

The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis offers a more convergent and often milder approach to substituted quinolines and, by extension, 1,5-naphthyridines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester.[3] For the synthesis of 1,5-naphthyridines, a 3-aminopyridine-2-carbaldehyde or a 3-aminopyridine-2-yl ketone serves as the starting material.

Causality Behind Experimental Choices: The Friedländer synthesis can be catalyzed by either acid or base. The choice of catalyst and solvent depends on the specific substrates and their reactivity. The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to afford the aromatic 1,5-naphthyridine product. This method is particularly advantageous for introducing a variety of substituents onto the newly formed ring.

Experimental Protocol: Friedländer Synthesis of a Substituted 1,5-Naphthyridine

Materials:

-

3-Amino-2-chloropyridine

-

Substituted Ketone (e.g., ethyl acetoacetate)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

-

To a solution of 3-amino-2-chloropyridine and the substituted ketone in DMF, add potassium carbonate.

-

Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization or column chromatography.

The 1,5-Naphthyridine Scaffold in Medicinal Chemistry: A Legacy of Bioactivity

The 1,5-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the development of numerous bioactive compounds with a wide range of therapeutic applications.

Anticancer Agents

A significant number of 1,5-naphthyridine derivatives have been investigated for their anticancer properties. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival.

-

Voreloxin (SNS-595): This first-in-class anticancer agent features a 1,5-naphthyridine core and functions as a topoisomerase II poison.[4][5] Voreloxin intercalates into DNA and stabilizes the covalent complex between DNA and topoisomerase II, leading to double-strand breaks, cell cycle arrest in the G2 phase, and ultimately, apoptosis.[5][6][7][8] It has been investigated in clinical trials for the treatment of acute myeloid leukemia (AML) and ovarian cancer.[5]

-

Pimitespib (TAS-116): This compound is a potent and selective inhibitor of heat shock protein 90 (HSP90).[9][10] HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins that are critical for cancer cell growth and survival. By inhibiting HSP90, pimitespib leads to the degradation of these oncoproteins, thereby inducing cell cycle arrest and apoptosis.[10][11] It has shown efficacy in preclinical models of various cancers and has been investigated in clinical trials for gastrointestinal stromal tumors (GIST).[12]

-

TGF-β Type I Receptor (ALK5) Inhibitors: Researchers have identified 1,5-naphthyridine derivatives as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5.[13][14] The TGF-β signaling pathway is often dysregulated in cancer and plays a crucial role in tumor progression, metastasis, and immunosuppression. Potent derivatives have shown low nanomolar IC50 values against ALK5, highlighting their potential as targeted cancer therapeutics.[14]

| Compound/Class | Mechanism of Action | Therapeutic Area | Key Biological Data |

| Voreloxin | DNA intercalation and Topoisomerase II poisoning[4][5] | Oncology (AML, Ovarian Cancer) | Induces G2 cell cycle arrest and apoptosis[5][6] |

| Pimitespib | HSP90 inhibitor[9][10] | Oncology (GIST) | Leads to degradation of oncogenic client proteins[10][11] |

| ALK5 Inhibitors | Inhibition of TGF-β type I receptor[13][14] | Oncology | IC50 values in the low nanomolar range[14] |

Other Therapeutic Applications

The biological activity of 1,5-naphthyridine derivatives extends beyond oncology. They have been explored as:

-

Antimicrobial Agents: The 1,5-naphthyridine scaffold is present in a number of broad-spectrum antibiotics.[15]

-

Antiviral Agents: Certain derivatives have shown promise as antiviral agents, with some being investigated for activity against the Ebola virus.[1]

-

DYRK1A Inhibitors: 1,5-naphthyridine-based compounds have been developed as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases and certain cancers.[1]

The Rise of 1,5-Naphthyridines in Materials Science

The unique electronic properties of the 1,5-naphthyridine core have also made it an attractive building block for advanced organic materials, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

1,5-Naphthyridine derivatives have been successfully employed as electron-transporting and emitting materials in OLEDs. Their electron-deficient nature facilitates efficient electron injection and transport, leading to improved device performance. Researchers have developed 1,5-naphthyridine-based emitters that exhibit high quantum efficiencies and brightness.

| Material Type | Application | Performance Metric |

| 1,5-Naphthyridine-based polymers | Co-sensitizers in DSSCs | Enhanced open-circuit voltage and overall efficiency[16] |

| N-type conjugated oligomers | Emitters and electron-transport materials in OLEDs | High quantum yields (0.70-1.0) and brightness[16] |

Organic Field-Effect Transistors (OFETs)

The planarity and tunable electronic properties of 1,5-naphthyridine derivatives make them suitable for use as n-type semiconductors in OFETs. By modifying the core and peripheral substituents, the charge transport characteristics can be optimized. For instance, 1,5-naphthyridine-2,6-dione-based small molecules have been synthesized and shown to exhibit promising electron mobility in OFET devices.[17]

Conclusion and Future Perspectives

From its humble beginnings in 1927, the 1,5-naphthyridine scaffold has evolved into a cornerstone of modern heterocyclic chemistry. Its journey from a synthetic curiosity to a privileged structure in drug discovery and a functional component in advanced materials is a compelling narrative of scientific innovation. The foundational synthetic methods, such as the Skraup and Friedländer reactions, have provided the chemical tools to unlock the vast potential of this versatile core.

The future of 1,5-naphthyridine chemistry remains bright. In medicinal chemistry, the focus will likely continue on the development of highly selective and potent inhibitors for a range of therapeutic targets. The exploration of novel substitution patterns and the use of modern synthetic methodologies will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. In materials science, the design and synthesis of novel 1,5-naphthyridine-based materials with tailored electronic and photophysical properties will continue to drive advancements in organic electronics. The inherent versatility of the 1,5-naphthyridine scaffold ensures that it will remain a subject of intense scientific inquiry and a source of innovative solutions for years to come.

References

-

Alonso, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3325. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

MDPI. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

-

Hawkins, E. R., et al. (2011). Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo. Cancer Biology & Therapy, 12(1), 55-65. [Link]

-

Stanford Libraries. (n.d.). Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog. [Link]

-

Mori, N., et al. (2019). TAS-116 (pimitespib), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T-cell leukemia. Cancer Science, 110(10), 3296-3306. [Link]

-

Scatena, C. D., et al. (2010). Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II. PLoS ONE, 5(5), e10755. [Link]

-

Taiho Pharmaceutical. (2021, September 14). Taiho Pharmaceutical Submits New Drug Application for its HSP90 Inhibitor Pimitespib (TAS-116) for GIST. [Link]

-

ResearchGate. (n.d.). Broad-spectrum antibiotics containing a 1,5-naphthyridine core. [Link]

-

Doi, T., et al. (2024). A first-in-human phase I study of TAS-117, an allosteric AKT inhibitor, in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 93(2), 159-169. [Link]

-

Lancet, J. E., et al. (2012). The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine. Haematologica, 97(11), 1747-1755. [Link]

-

ResearchGate. (2023). Novel Organic Semiconductors Based on 1,5-Naphthyridine-2,6-Dione Unit for Blue-Selective Organic Phototransistor. [Link]

-

ResearchGate. (2025). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. [Link]

-

Doi, T., et al. (2023). Pimitespib for the Treatment of Advanced Gastrointestinal Stromal tumors and Other Tumors. Future Oncology, 19(34), 2395-2407. [Link]

-

Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]

-

Clinical Trials Arena. (2010, June 23). Voreloxin, Anti-Cancer Quinolone Derivative. [Link]

-

ResearchGate. (2025). The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine. [Link]

-

ResearchGate. (2025). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. [Link]

-

Honma, Y., et al. (2021). Pimitespib (TAS-116), an oral inhibitor of heat shock protein 90 (HSP90), in patients (pts) with advanced gastrointestinal stromal tumor (GIST) refractory to imatinib (IM), sunitinib (SU) and regorafenib (REG). Journal of Clinical Oncology, 39(15_suppl), 11524-11524. [Link]

-

Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]

-

Kim, J., et al. (2021). A novel n-type organic semiconductor comprising a 1,5-naphthyridine-2,6-dione unit. Dyes and Pigments, 188, 109183. [Link]

-

ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

-

ResearchGate. (n.d.). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions. [Link]

- Google Books. (n.d.). Berichte der Deutschen Chemischen Gesellschaft.

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications | MDPI [mdpi.com]

- 4. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II | PLOS One [journals.plos.org]

- 7. Voreloxin, Anti-Cancer Quinolone Derivative - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. researchgate.net [researchgate.net]

- 9. Taiho Pharmaceutical Submits New Drug Application for its HSP90 Inhibitor Pimitespib (TAS-116) for GIST | 2021 | TAIHO PHARMA [taiho.co.jp]

- 10. researchgate.net [researchgate.net]

- 11. TAS‐116 (pimitespib), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. targetedonc.com [targetedonc.com]

- 13. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A novel n-type organic semiconductor comprising a 1,5-naphthyridine-2,6-dione unit - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

The 3-Bromo-1,5-Naphthyridine Motif: A Technical Guide to Unlocking its Synthetic Potential

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, frequently encountered in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in biologically relevant hydrogen bonding.[1][2] The strategic introduction of a bromine atom at the C3 position furnishes a versatile synthetic handle, 3-bromo-1,5-naphthyridine, unlocking a diverse array of functionalization pathways. This technical guide provides an in-depth exploration of the reactivity of this key building block, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the causality behind experimental choices for key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange, providing field-proven insights and detailed protocols to empower your synthetic campaigns.

Introduction: The Strategic Importance of the 1,5-Naphthyridine Core

The fusion of two pyridine rings to form the 1,5-naphthyridine core imparts a unique set of physicochemical properties. The two nitrogen atoms act as hydrogen bond acceptors, influencing solubility and target engagement, while also creating an electron-deficient aromatic system that governs its reactivity.[1] This scaffold is a cornerstone in the development of therapeutics targeting a range of diseases, including cancer, bacterial infections, and viral illnesses.[3][4]

The synthetic utility of the 1,5-naphthyridine core is significantly enhanced by the presence of a halogen, such as bromine, at the C3 position. 3-Bromo-1,5-naphthyridine, accessible through a modified Skraup reaction, serves as a pivotal intermediate for introducing molecular complexity and diversity.[5] The C-Br bond is amenable to a wide variety of transformations, allowing for the precise installation of aryl, heteroaryl, alkyl, alkynyl, and amino substituents, which are crucial for modulating the pharmacological profile of drug candidates.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of 3-bromo-1,5-naphthyridine. These reactions offer a mild and efficient means to construct new C-C and C-N bonds with high functional group tolerance. The general catalytic cycle for these transformations is depicted below.

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling: Aryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures by coupling an organoboron species with an organohalide.[6][7] For 3-bromo-1,5-naphthyridine, this reaction allows for the introduction of a vast array of (hetero)aryl groups, which is a common strategy in drug design to probe hydrophobic pockets or introduce new binding motifs.

Causality of Experimental Choices:

-

Palladium Pre-catalyst: Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand are commonly used. For heteroaromatic substrates, bulky, electron-rich phosphine ligands like SPhos or RuPhos can enhance catalytic activity by promoting the rate-limiting oxidative addition and reductive elimination steps.[8]

-

Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8] Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed. The choice of base can significantly impact the reaction outcome, with stronger bases sometimes being necessary for less reactive boronic acids.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

| Parameter | Condition | Purpose |

| Substrates | 3-Bromo-1,5-naphthyridine, (Hetero)arylboronic acid/ester | Coupling partners |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos (1-3 mol%) | Facilitates C-C bond formation |

| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Activates the boronic acid |

| Solvent | Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v) | Solubilizes reactants |

| Temperature | 80-110 °C | Provides thermal energy for reaction |

Experimental Protocol: Synthesis of 3-Phenyl-1,5-naphthyridine

-

To an oven-dried reaction vessel, add 3-bromo-1,5-naphthyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.5 mmol, 2.5 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Accessing Amino-Naphthyridines

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that allows for the coupling of amines with aryl halides.[9][10] This is a critical transformation for synthesizing 3-amino-1,5-naphthyridine derivatives, which are important pharmacophores.

Causality of Experimental Choices:

-

Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or XPhos are often essential for achieving high yields, as they facilitate the reductive elimination of the C-N bond from the palladium center.[11] Pre-catalysts, where the ligand is already complexed to the palladium, can offer improved reactivity and reproducibility.[11]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for the catalytic cycle. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.

| Parameter | Condition | Purpose |

| Substrates | 3-Bromo-1,5-naphthyridine, Primary or secondary amine | Coupling partners |

| Catalyst | Pd₂(dba)₃ (1-2 mol%) with RuPhos or BrettPhos (2-4 mol%) | Facilitates C-N bond formation |

| Base | NaOtBu or LiHMDS (1.5-2.0 equivalents) | Deprotonates the amine |

| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous reaction medium |

| Temperature | 80-120 °C | Provides thermal energy for reaction |

Experimental Protocol: Synthesis of 3-(Morpholino)-1,5-naphthyridine

-

To an oven-dried Schlenk tube, add 3-bromo-1,5-naphthyridine (1.0 mmol, 1.0 eq.) and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

-

Evacuate and backfill the tube with argon three times.

-

Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).

-

Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 eq.).

-

Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Concentrate the filtrate and purify the residue by flash chromatography to yield the desired product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to arylalkynes.[3][12] This reaction is valuable for creating rigid linkers in molecules or for accessing precursors for further transformations.

Causality of Experimental Choices:

-

Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne by forming a copper acetylide intermediate.[13]

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to scavenge the HX formed during the reaction.

| Parameter | Condition | Purpose |

| Substrates | 3-Bromo-1,5-naphthyridine, Terminal alkyne | Coupling partners |

| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-3 mol%) | Dual catalytic system |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Alkyne deprotonation and acid scavenger |

| Solvent | THF or DMF (anhydrous) | Anhydrous reaction medium |

| Temperature | Room temperature to 60 °C | Mild reaction conditions |

Experimental Protocol: Synthesis of 3-(Phenylethynyl)-1,5-naphthyridine

-

To a reaction flask, add 3-bromo-1,5-naphthyridine (1.0 mmol, 1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.02 mmol, 2 mol%).

-

Evacuate and backfill the flask with argon.

-

Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 eq.).

-

Add phenylacetylene (1.1 mmol, 1.1 eq.) dropwise.

-

Stir the reaction at room temperature for 6-12 hours.

-

Once complete, dilute the mixture with diethyl ether and filter through Celite®.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Stille and Negishi Couplings: Alternative C-C Bond Formations

While the Suzuki coupling is often the first choice, Stille (using organostannanes) and Negishi (using organozinc reagents) couplings offer valuable alternatives, particularly when the corresponding boronic acids are unstable or difficult to prepare.[2][14][15]

-

Stille Coupling: Utilizes organotin reagents which are often stable but pose toxicity concerns. The reaction mechanism is similar to Suzuki, but no external base is required for transmetalation.[14]

-

Negishi Coupling: Employs organozinc reagents, which are highly reactive and offer excellent functional group tolerance.[15][16] The organozinc reagent is typically prepared in situ from an organolithium or Grignard reagent.

The choice between these methods often depends on the availability of the organometallic reagent and the specific functional groups present in the substrates.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the 1,5-naphthyridine ring system makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly when activated by the presence of the two nitrogen atoms. The bromine at C3 can be displaced by strong nucleophiles.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

A noteworthy example is the reaction of 3-bromo-1,5-naphthyridine with potassium amide in liquid ammonia. This reaction proceeds through a fascinating elimination-addition mechanism involving a highly reactive 1,5-naphthyridyne-3,4 intermediate. The subsequent addition of ammonia can occur at either C3 or C4, leading to a mixture of 3-amino- and 4-amino-1,5-naphthyridine.[17] This highlights a key reactivity pattern where the regiochemical outcome is not a direct substitution.

For direct SₙAr with other nucleophiles like amines or alkoxides, elevated temperatures are often required.[5] The reaction can be facilitated by microwave irradiation, which can significantly reduce reaction times.[5]

Experimental Protocol: Amination via Naphthyridyne Intermediate [17]

-

In a flask equipped for low-temperature reactions, condense liquid ammonia (approx. 50 mL) at -78 °C.

-

Add small pieces of potassium metal until a persistent blue color is obtained, then add a catalytic amount of ferric nitrate to form potassium amide (KNH₂).

-

Add a solution of 3-bromo-1,5-naphthyridine (1.0 mmol) in anhydrous THF (5 mL) dropwise to the KNH₂ solution in liquid ammonia.

-

Stir the reaction mixture at -33 °C (refluxing ammonia) for 4-6 hours.

-

Quench the reaction by the careful addition of solid ammonium chloride.

-

Allow the ammonia to evaporate, then partition the residue between chloroform and water.

-

Extract the aqueous layer with chloroform.

-

Combine the organic layers, dry over anhydrous K₂CO₃, concentrate, and separate the isomeric products by column chromatography.

Metal-Halogen Exchange: Generating Nucleophilic Naphthyridines

Metal-halogen exchange, typically using an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures, can convert the electrophilic C-Br bond into a nucleophilic C-Li bond.[18][19] This in situ generated 1,5-naphthyridin-3-yl lithium species is a powerful intermediate that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a wide range of functional groups.

Causality of Experimental Choices:

-

Reagent: n-BuLi or t-BuLi are common choices. t-BuLi is more reactive and can sometimes achieve exchange at slightly higher temperatures, but is also more prone to side reactions.

-

Temperature: Cryogenic temperatures (typically -78 °C or lower) are critical to prevent the highly reactive organolithium intermediate from undergoing undesired side reactions, such as addition to another molecule of the starting material.[19][20]

-

Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required to stabilize the organolithium species.

Caption: Workflow for functionalization via metal-halogen exchange.

Experimental Protocol: Lithiation and Quench with Benzaldehyde

-

To an oven-dried, three-necked flask under an argon atmosphere, add a solution of 3-bromo-1,5-naphthyridine (1.0 mmol) in anhydrous THF (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 mmol, 1.1 eq., as a solution in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 30-60 minutes.

-

Add a solution of benzaldehyde (1.2 mmol, 1.2 eq.) in anhydrous THF (2 mL) dropwise.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, concentrate, and purify by column chromatography.

Conclusion

3-Bromo-1,5-naphthyridine is a remarkably versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its reactivity is dominated by its utility in palladium-catalyzed cross-coupling reactions, which allow for the systematic and predictable introduction of a wide range of substituents. Furthermore, its susceptibility to nucleophilic aromatic substitution, including through a unique naphthyridyne intermediate, and its ability to undergo metal-halogen exchange to form a potent nucleophile, provide orthogonal strategies for its elaboration. A thorough understanding of these reaction pathways and the factors governing their outcomes, as detailed in this guide, is essential for any scientist seeking to leverage the full synthetic potential of this important heterocyclic core.

References

-

Molecules. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link][1][2][5]

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

-

MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]

- MDPI. (2024).

-

PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

- ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

- MDPI. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds.

- ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.

-

NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]

- ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry.

-

ResearchGate. (2025). Syntheses of the isomeric amino‐ and bromo‐1,5‐naphthyridines. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: [Link]

- Organic & Biomolecular Chemistry. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.

- ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)

-

NROChemistry. (n.d.). Stille Coupling. Available at: [Link]

- Chem.libretexts.org. (n.d.). Lithium halogen exchange #1 revised.

- Heterocycles. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)

-

NROChemistry. (n.d.). Sonogashira Coupling. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Available at: [Link]

-

Wikipedia. (n.d.). Negishi coupling. Available at: [Link]

- TCNJ Journal of Student Scholarship. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams.

- Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines.